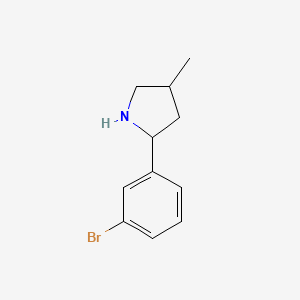
Ammonium pentachlororuthenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium pentachlororuthenate is an organometallic compound with the chemical formula (NH₄)₂[RuCl₅(H₂O)]. It is a coordination complex of ruthenium, where the central ruthenium atom is surrounded by five chloride ions and one water molecule, forming a pentachlororuthenate anion. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium pentachlororuthenate can be synthesized through the reaction of ruthenium trichloride with ammonium chloride in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The resulting product is then cooled and filtered to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. These steps can involve recrystallization and the use of advanced filtration techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Ammonium pentachlororuthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state ruthenium complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and under controlled temperature conditions.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes, such as ruthenium tetroxide.
Reduction: Lower oxidation state complexes, such as ruthenium(II) complexes.
Substitution: Various substituted ruthenium complexes depending on the ligands used.
Scientific Research Applications
Ammonium pentachlororuthenate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which ammonium pentachlororuthenate exerts its effects involves the coordination of the ruthenium center with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands. In catalytic processes, the ruthenium center facilitates the activation and transformation of substrates through coordination and redox reactions.
Comparison with Similar Compounds
Similar Compounds
Ammonium hexachlororuthenate (IV): Another ruthenium complex with six chloride ligands.
Hexaammineruthenium (II) chloride: A ruthenium complex with six ammine ligands.
Pentaamminechlororuthenium (III) chloride: A ruthenium complex with five ammine ligands and one chloride ligand.
Uniqueness
Ammonium pentachlororuthenate is unique due to its specific coordination environment, which includes five chloride ligands and one water molecule. This unique structure imparts distinct chemical properties and reactivity compared to other ruthenium complexes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
Cl5H8N2Ru |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
azane;trichlororuthenium;dihydrochloride |
InChI |
InChI=1S/5ClH.2H3N.Ru/h5*1H;2*1H3;/q;;;;;;;+3/p-3 |
InChI Key |
AEETWQIZFGAMIM-UHFFFAOYSA-K |
Canonical SMILES |
N.N.Cl.Cl.Cl[Ru](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


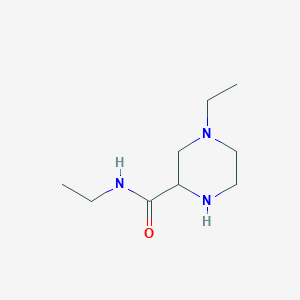
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
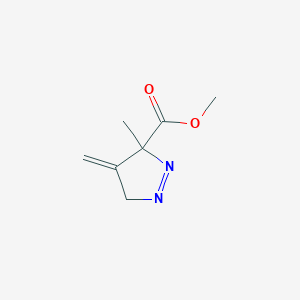
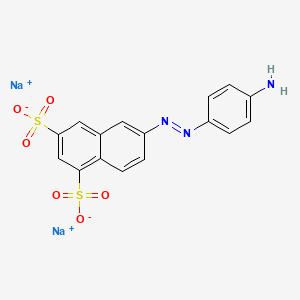
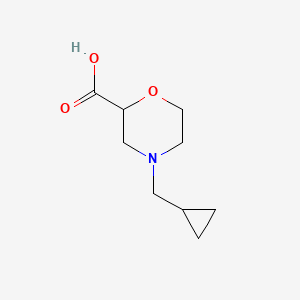
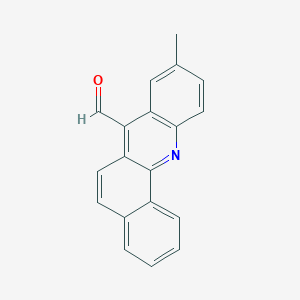
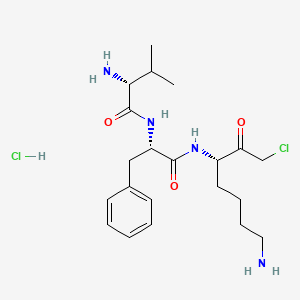
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
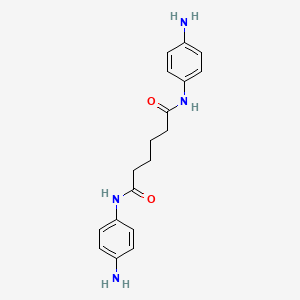
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
